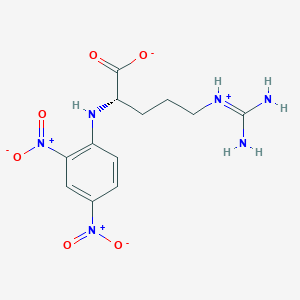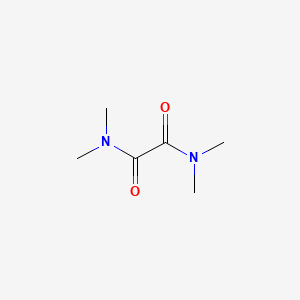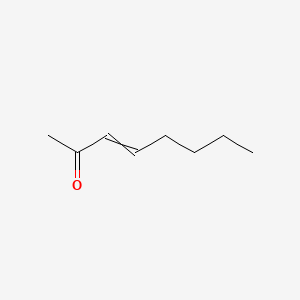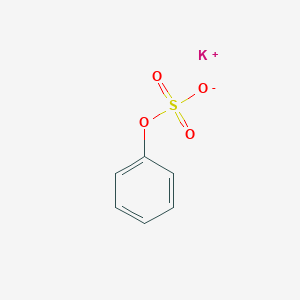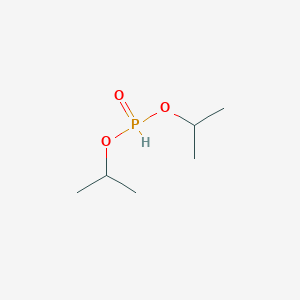
2-hydroxyimino-N-phenylacetamide
Vue d'ensemble
Description
2-Hydroxyimino-N-phenylacetamide, also known as Glyoxanilide oxime or Isonitrosoacetanilide, is a chemical compound with the molecular formula C8H8N2O2 . It is a key intermediate in the synthesis of oxindole .
Molecular Structure Analysis
The molecular structure of 2-hydroxyimino-N-phenylacetamide consists of 20 bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 oxime (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
The molecular weight of 2-hydroxyimino-N-phenylacetamide is 164.16 g/mol . Its computed properties include an XLogP3-AA of 1.8 . The density of the compound is predicted to be 1.20±0.1 g/cm3 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Novel Synthesis Methods : A novel two-step synthesis of isonitrosoacetanilides, involving acylation and reaction with hydroxylamine hydrochloride, has been developed, effective for various aniline derivatives (Rewcastle et al., 2005).
- Synthesis of Derivatives : Efficient methods have been developed for synthesizing 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives (Srivani et al., 2018).
- Antimicrobial Study : Novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides exhibit superior in vitro activity against various fungal and bacterial strains (Jayadevappa et al., 2012).
Pharmacological Applications
- Muscarinic Receptor Antagonist : Development of a potent, long-acting, orally active series of 2-hydroxy-2-phenylacetamides as muscarinic M(3) receptor antagonists for treating urinary tract, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).
- Arylacetamide Deacetylase in Drug Metabolism : Arylacetamide deacetylase (AADAC) has a significant role in the hydrolysis of certain drugs, as studied in the context of the antiandrogen drug flutamide (Watanabe et al., 2009).
Biological and Medicinal Research
- Estrogen-Like Effects : 2-Phenylacetamide isolated from Lepidium apetalum seeds shows estrogen-like effects in vitro and in vivo, suggesting potential therapeutic applications (Zeng et al., 2018).
- Modified Synthetic Routes : Alternative synthetic routes for 2-hydroxyimino-N-arylacetamides have been explored to address challenges in traditional methods (Krapcho & Cadarmro, 2004).
- Anxiolytic-like Effects : Exploration of the anxiolytic-like activity of (-)-N-phenyl-7-(hydroxyimino) cyclopropa[b]chromen-1a-carboxamide (PHCCC), a modulator of metabotropic glutamate4 receptors (Stachowicz et al., 2004).
Biochemical and Organic Chemistry Applications
- Ugi Three-Component Reaction : Boric acid catalyzed Ugi three-component reaction for synthesizing 2-arylamino-2-phenylacetamide in aqueous media, with applications in producing α-amino acid (Kumar et al., 2013).
- Inflammation and ROS Inhibition : N-(2-hydroxy phenyl) acetamide exhibits anti-arthritic and anti-inflammatory activities in adjuvant-induced arthritis in rats (Jawed et al., 2010).
Propriétés
IUPAC Name |
2-hydroxyimino-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-8(6-9-12)10-7-4-2-1-3-5-7/h1-6,12H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNDNNCDEFJCHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061957 | |
| Record name | Acetamide, 2-(hydroxyimino)-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxyimino-N-phenylacetamide | |
CAS RN |
1769-41-1 | |
| Record name | 2-(Hydroxyimino)-N-phenylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1769-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-(hydroxyimino)-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





